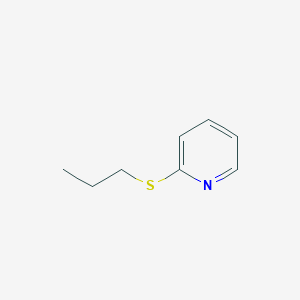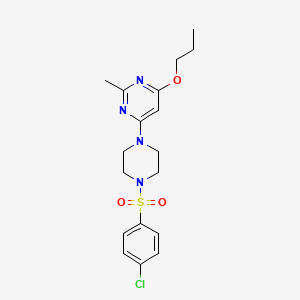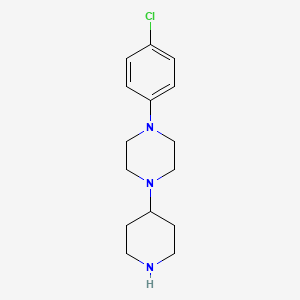
2-(Propylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propylthio)pyridine is a type of pyridine derivative. Pyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound is known to exist in two forms: this compound-5-boronic acid with a molecular weight of 197.07 and this compound with a molecular weight of 153.25 .
Synthesis Analysis
The synthesis of 2-pyridones, a class of compounds to which this compound belongs, has been a subject of research. The synthetic methods are classified into three categories: reactions based on pyridine rings, cyclization, and cycloaddition reactions . A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts has been reported .Molecular Structure Analysis
The molecular structure of this compound has been studied using computational tools. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .科学的研究の応用
Coordination Chemistry and Complex Formation
2-(Propylthio)pyridine derivatives are used in the synthesis of complex ligands for coordination chemistry. The coordination chemistry of such ligands has been explored in various studies, highlighting their potential in forming luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Chemodosimeters for Heavy Metal Detection
Research has been conducted on developing new fluorescent probes based on pyrene–pyridine dithiocarbamate, which act as chemodosimeters for detecting heavy metals like Hg^2+ in various mediums, including live cells. These compounds show high selectivity and sensitivity, providing valuable tools for environmental and biological monitoring (Singh et al., 2014).
Catalytic Applications
This compound derivatives have been used in catalytic systems. For example, manganese-based catalytic systems using inexpensive ligands like 2-(aminomethyl)pyridine have shown efficacy in the reduction of carbonyl derivatives, demonstrating potential for wide-scale industrial applications due to their low cost and high efficiency (Bruneau‐Voisine et al., 2017).
Organometallic Chemistry
In organometallic chemistry, this compound derivatives have been involved in the formation of various metal complexes. These compounds exhibit interesting reactivity patterns, such as C-H activation and insertion chemistry, which are significant for developing new catalysts and synthetic methods (Deelman et al., 1994).
Pyridine N-Oxides as Replacements in Cross-Coupling Reactions
The use of pyridine N-oxides in place of problematic 2-metallapyridines in palladium-catalyzed cross-coupling reactions has been explored. This approach allows for the use of inexpensive and stable pyridine N-oxides, enhancing the efficiency of these widely used reactions (Campeau et al., 2005).
作用機序
Safety and Hazards
According to the safety data sheet, 2-(Propylthio)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
将来の方向性
特性
IUPAC Name |
2-propylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-7-10-8-5-3-4-6-9-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZPZAHIJZTNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B2759791.png)
![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2759793.png)



![5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2759799.png)
![3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2759803.png)

![9-(2-fluorophenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2759806.png)
![2-[(2-Nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2759807.png)
![5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2759810.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2759813.png)
![3-Nitro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2759814.png)
